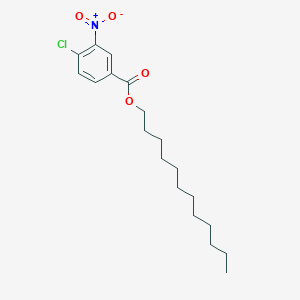

Dodecyl 4-chloro-3-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO4/c1-2-3-4-5-6-7-8-9-10-11-14-25-19(22)16-12-13-17(20)18(15-16)21(23)24/h12-13,15H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWRFBNNJDURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408292 | |

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124809-77-4 | |

| Record name | Dodecyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance and Scope of Dodecyl 4 Chloro 3 Nitrobenzoate

Historical Context and Evolution of Research on Nitrobenzoate Esters

The study of nitrobenzoate esters is deeply rooted in the broader history of organic chemistry, with early research focusing on the synthesis and reactivity of nitroaromatic compounds. The nitration of aromatic rings, a fundamental reaction, paved the way for the creation of a vast array of nitro-substituted compounds. tandfonline.com The subsequent esterification of nitrobenzoic acids with various alcohols allowed for the fine-tuning of physical properties, such as melting point and solubility.

The synthesis of the precursor, 4-chloro-3-nitrobenzoic acid, can be achieved through the nitration of p-chlorobenzoic acid. guidechem.com Various methods for this nitration have been developed, including the use of mixed acids (sulfuric and nitric acid) or carrying out the reaction in different solvents. guidechem.com Another route involves the oxidation of 4-chloro-3-nitrotoluene (B146361). guidechem.com

The esterification of nitrobenzoic acids, including 4-chloro-3-nitrobenzoic acid, with alcohols like dodecanol (B89629), is a standard procedure in organic synthesis, often employing methods like Fischer esterification. This reaction typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.

Current Research Paradigms and Unexplored Avenues

Current research on molecules structurally related to Dodecyl 4-chloro-3-nitrobenzoate is often centered on their potential as building blocks for more complex functional materials. The combination of a rigid aromatic core, substituted with polar nitro and chloro groups, and a flexible long alkyl chain is a common design motif for liquid crystals. The dodecyl chain, in particular, can induce or modify liquid crystalline phases.

Unexplored avenues for this compound likely lie in the detailed characterization of its physicochemical properties and its behavior in various environments. A systematic study of its self-assembly in different solvents, its potential to form monolayers at interfaces, and its liquid crystalline behavior, if any, could reveal novel applications. Furthermore, its role as an intermediate in the synthesis of more complex molecules, such as dyes or compounds with biological activity, remains an area open for investigation.

Interdisciplinary Relevance in Contemporary Chemical Sciences

The interdisciplinary relevance of this compound is most pronounced at the intersection of organic chemistry and materials science. The study of liquid crystals is a prime example of this interdisciplinary nature. Benzoate (B1203000) esters with long alkyl chains are known to exhibit liquid crystalline properties, and the specific substituents on the aromatic ring can significantly influence the type and temperature range of the mesophases.

The amphiphilic nature of this compound, arising from its polar head (the nitrobenzoate group) and nonpolar tail (the dodecyl chain), suggests potential applications in surface science and nanotechnology. Such molecules can form organized structures like micelles or vesicles in solution or self-assembled monolayers on solid substrates. These organized structures are of interest for applications ranging from drug delivery to the fabrication of nanoscale electronic devices.

Detailed Research Findings

While specific research articles detailing the findings for this compound are scarce, we can infer its properties and potential from the analysis of its constituent parts and related compounds.

Synthesis: The synthesis of this compound would typically proceed via the esterification of 4-chloro-3-nitrobenzoic acid with dodecanol. This can be achieved by heating the two reactants in the presence of an acid catalyst, such as sulfuric acid, often with azeotropic removal of water to drive the reaction to completion.

Physicochemical Properties: The properties of this compound are determined by its molecular structure. The aromatic ring provides rigidity, while the long dodecyl chain introduces flexibility and hydrophobicity. The chloro and nitro groups are electron-withdrawing, which influences the electronic properties of the aromatic ring and the polarity of the molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124809-77-4 | nih.gov |

| Molecular Formula | C19H28ClNO4 | nih.gov |

| Molecular Weight | 369.88 g/mol | nih.gov |

| Appearance | White crystalline solid | ceon.rs |

| Melting Point | 38 °C | ceon.rs |

| Boiling Point (Predicted) | 459.7 ± 25.0 °C | tandfonline.com |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | tandfonline.com |

Table 2: Properties of the Precursor 4-Chloro-3-nitrobenzoic Acid

| Property | Value | Source |

| CAS Number | 96-99-1 | guidechem.com |

| Molecular Formula | C7H4ClNO4 | guidechem.com |

| Molecular Weight | 201.56 g/mol | guidechem.com |

| Appearance | Light yellow crystalline powder | guidechem.com |

| Melting Point | 180-183 °C | guidechem.com |

| Solubility | Soluble in hot water and alcohols | guidechem.com |

Synthetic Methodologies for Dodecyl 4 Chloro 3 Nitrobenzoate and Its Precursors

Esterification Pathways for Dodecyl 4-chloro-3-nitrobenzoate

The conversion of 4-chloro-3-nitrobenzoic acid to its dodecyl ester is typically achieved through esterification. This reaction involves the condensation of the carboxylic acid with dodecanol (B89629).

Catalytic Approaches in Ester Synthesis

The esterification of 4-chloro-3-nitrobenzoic acid with dodecanol generally requires a catalyst to proceed at a reasonable rate. The most common and well-established method is the Fischer-Speier esterification , which utilizes a strong acid catalyst. truman.edu

Acid Catalysis: Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst for this type of reaction. truman.edu The catalytic cycle involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. Para-toluenesulfonic acid (p-TsOH) is another effective and commonly used acid catalyst. researchgate.net

Heterogeneous Catalysis: To simplify catalyst removal and product purification, solid acid catalysts can be employed. Examples of heterogeneous catalysts used in the esterification of benzoic acid derivatives include sulfated zirconia, Fe₂(SO₄)₃, and montmorillonite (B579905) KSF. acs.org Among these, Fe₂(SO₄)₃ has shown notable effectiveness. acs.org Ion exchange resins, such as Dowex H+, also serve as reusable and environmentally benign catalysts for esterification. nih.gov

Coupling Reagents: The Steglich esterification offers a mild method for forming esters from carboxylic acids and alcohols, which is particularly useful for sensitive substrates. This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). jove.comnih.gov This approach forms a highly reactive O-acylisourea intermediate that is readily attacked by the alcohol.

Optimized Reaction Conditions and Yield Enhancement Strategies

Several factors can be manipulated to optimize the yield and reaction time for the synthesis of this compound.

Temperature and Reaction Time: In conventional heating methods, refluxing the reaction mixture is common. For the Fischer esterification of a substituted benzoic acid, heating for several hours is typical. truman.edu Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times. mdpi.comusm.my For instance, the esterification of a substituted benzoic acid under microwave irradiation can be optimized at temperatures around 130°C for as little as 15 minutes. usm.my

Removal of Water: Esterification is a reversible reaction, and the water produced as a byproduct can drive the equilibrium back towards the reactants, thus lowering the yield. To enhance the yield, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during conventional heating or by using a drying agent. It is also critical that the starting materials, particularly the carboxylic acid, are completely dry. truman.edu

Reactant Stoichiometry: Using an excess of one of the reactants, typically the less expensive one (in this case, likely dodecanol), can shift the equilibrium towards the product side and increase the conversion of the limiting reactant.

Green Chemistry Principles in Synthesis

Adhering to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact.

Alternative Solvents: Traditional esterification reactions often use hazardous solvents. A greener alternative is to use acetonitrile, which is less hazardous than chlorinated or amide solvents commonly used in methods like the Steglich esterification. jove.comnih.gov In some cases, the reaction can be performed using one of the reactants, such as the alcohol, as the solvent, which simplifies the reaction setup and workup.

Catalyst Choice: The use of reusable heterogeneous catalysts like ion exchange resins (e.g., Dowex H+) aligns with green chemistry principles by simplifying purification and reducing waste. nih.gov Enzymatic catalysis, using lipases such as Candida rugosa lipase, offers a highly selective and environmentally benign approach to ester synthesis, often proceeding under mild conditions. nih.govgoogle.com

Energy Efficiency: Microwave-assisted synthesis is a more energy-efficient heating method compared to conventional heating, as it allows for rapid and localized heating of the reaction mixture, leading to significantly shorter reaction times. mdpi.comresearchgate.net

Atom Economy: The direct esterification of the carboxylic acid with the alcohol is an atom-economical reaction, as the only byproduct is water.

Synthesis of 4-chloro-3-nitrobenzoic acid

The precursor, 4-chloro-3-nitrobenzoic acid, is a key intermediate and its synthesis is well-documented. guidechem.comnih.gov It is a light yellow crystalline powder soluble in hot water and alcohols. guidechem.com

Nitration and Halogenation of Benzoic Acid Derivatives

The most common route to 4-chloro-3-nitrobenzoic acid involves the nitration of p-chlorobenzoic acid. guidechem.comprepchem.comprepchem.com The chloro group is an ortho-, para-director, and the carboxylic acid group is a meta-director. In this case, the directing effects of both substituents favor the introduction of the nitro group at the position ortho to the chloro group and meta to the carboxylic acid group.

Several methods for the nitration of p-chlorobenzoic acid have been reported with varying conditions and yields:

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | p-chlorobenzoic acid, sulfuric acid, hydrochloric acid | - | 50-65 | 5 hours | - |

| 2 | p-chlorobenzoic acid, concentrated nitric acid | - | <20 | 6 hours | 90 |

| 3 | p-chlorobenzoic acid, mixed acid (HNO₃/H₂SO₄) | Dichloromethane | Boiling point | - | >97 |

| 4 | p-chlorobenzoic acid, concentrated H₂SO₄, concentrated HNO₃ | - | 10-25, then 37 | 10-14 hours | 98.7 |

| 5 | 4-chlorobenzoic acid, mixed acid (35.2% HNO₃, 64.2% H₂SO₄) | 1,2-dichloroethane | 40 | 5 hours | 96.8 |

Table 1: Comparison of different methods for the synthesis of 4-chloro-3-nitrobenzoic acid via nitration of p-chlorobenzoic acid. guidechem.comprepchem.comprepchem.com

Multi-step Synthetic Routes from Simpler Aromatic Precursors

An alternative synthetic route to 4-chloro-3-nitrobenzoic acid starts from p-chlorotoluene. guidechem.com This multi-step process involves the nitration of p-chlorotoluene followed by the oxidation of the methyl group to a carboxylic acid.

Nitration of p-chlorotoluene: p-chlorotoluene is nitrated to form 4-chloro-3-nitrotoluene (B146361). This reaction can be carried out at 55-60°C for 15 minutes, achieving a yield of 92%. guidechem.com

Oxidation of 4-chloro-3-nitrotoluene: The methyl group of 4-chloro-3-nitrotoluene is then oxidized to a carboxylic acid to yield 4-chloro-3-nitrobenzoic acid. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). guidechem.comquora.comquora.com The reaction can be performed by dissolving 4-chloro-3-nitrotoluene in a mixture of ethanol (B145695) and water and reacting it with potassium permanganate at 30°C for 1 hour, resulting in a yield of 91%. guidechem.com

This two-step approach provides a viable alternative to the direct nitration of p-chlorobenzoic acid, particularly if p-chlorotoluene is a more readily available starting material.

Polymer-Supported Synthetic Techniques for Carboxylic Acid Analogues

The synthesis of carboxylic acids and their derivatives can be significantly streamlined by employing polymer-supported reagents and catalysts. cam.ac.uk These solid-phase techniques offer advantages such as simplified purification, reduced waste, and the potential for automation, making them highly attractive for creating libraries of compounds analogous to this compound.

Polymer-supported catalysts, particularly acid catalysts, are instrumental in esterification reactions—the final step in forming esters like this compound. Polystyrene sulfonic acid resins are among the most important heterogeneous acids used in industry for reactions like esterification. researchgate.net These solid-phase catalysts can be easily filtered out of the reaction mixture, eliminating the need for aqueous workups to remove traditional homogeneous acid catalysts like sulfuric acid. This simplifies the isolation of the final ester product.

Furthermore, polymer-supported reagents can be used in the multi-step synthesis of complex precursors. For instance, polymer-supported oxidizing agents can convert an appropriate toluene (B28343) derivative to the corresponding benzoic acid. Similarly, polymer-supported borohydride (B1222165) can be used for selective reductions if needed during a synthetic sequence. cam.ac.uk The versatility of these techniques allows for the efficient preparation of a wide array of carboxylic acid analogues, which can then be esterified to produce a diverse range of esters. numberanalytics.com

Key Features of Polymer-Supported Synthesis:

Simplified Workup: Catalysts and excess reagents are removed by simple filtration.

Recyclability: The polymer support allows for the recovery and reuse of expensive reagents or catalysts.

Automation: The methodology is well-suited for high-throughput and combinatorial synthesis. researchgate.net

Cleaner Reactions: Often leads to higher purity products with fewer side reactions. cam.ac.uk

Alternative Synthetic Routes and Analogous Compound Preparation

The study of analogous compounds provides valuable insights into the chemical properties and potential reactivity of this compound. The synthesis of its methyl ester and other related halogenated nitrobenzoic acid esters are well-established.

Methyl 4-chloro-3-nitrobenzoate is a key intermediate and a close analogue of the dodecyl ester. chemimpex.com Its synthesis primarily begins with the nitration of p-chlorobenzoic acid.

A common method involves treating p-chlorobenzoic acid with a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.com The reaction temperature is carefully controlled to ensure selective nitration at the position ortho to the chloro group and meta to the carboxylic acid group. A high yield of 4-chloro-3-nitrobenzoic acid can be achieved through this process. prepchem.comguidechem.comprepchem.com

Table 1: Nitration of p-Chlorobenzoic Acid

| Reactants | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| p-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 10°C - 25°C | 98.7% | prepchem.com |

Once the 4-chloro-3-nitrobenzoic acid is obtained, it can be converted to its methyl ester, Methyl 4-chloro-3-nitrobenzoate, via Fischer esterification. This involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. An alternative approach is to first convert the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.

A related strategy involves the direct nitration of methyl benzoate (B1203000). However, this typically yields a mixture of isomers, with the meta-nitro product being predominant, requiring separation. orgsyn.org Therefore, nitrating the already substituted p-chlorobenzoic acid provides a more direct route to the desired 4-chloro-3-nitro-substituted pattern. guidechem.com

The synthetic principles applied to Methyl 4-chloro-3-nitrobenzoate can be extended to a variety of other halogenated nitrobenzoic acid esters. For example, the synthesis of 4'-nitrophenyl 4-chloro-3-nitrobenzoate has been reported. rsc.org This synthesis follows a common pathway for ester formation:

Acyl Chloride Formation: 4-chloro-3-nitrobenzoic acid is reacted with thionyl chloride to produce 4-chloro-3-nitrobenzoyl chloride.

Esterification: The resulting acyl chloride is then reacted with 4-nitrophenol (B140041) in the presence of a base (like potassium carbonate) and a phase-transfer catalyst (like tetrabutylammonium (B224687) bromide) to yield the final ester, 4'-nitrophenyl 4-chloro-3-nitrobenzoate. rsc.org

This methodology is versatile and can be adapted to synthesize a wide range of esters by varying the alcohol component. The Baeyer-Villiger oxidation of polyhalogenated benzophenones represents an alternative, though less common, route to producing halogenated benzoic acids. google.com The oxidation of substituted nitrotoluenes, such as p-nitrotoluene to p-nitrobenzoic acid using oxidizing agents like sodium dichromate in sulfuric acid, is another fundamental process for creating precursors. orgsyn.org

The nitro group on the aromatic ring of this compound and its analogues is a versatile functional group that can be readily transformed to open up further synthetic possibilities. A key transformation is the reduction of the nitro group to an amine. For instance, 4'-nitrophenyl-4-chloro-3-nitrobenzoate can be reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst to quantitatively yield 4'-aminophenyl-3-amino-4-chlorobenzoate. rsc.org

These resulting aromatic amines are valuable intermediates for a host of derivatization reactions. One important class of derivatives is thioureas. Thioureas are synthesized by reacting an amine with an isothiocyanate. organic-chemistry.orgmdpi.com A general procedure involves the in-situ formation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate (B1210189) salt (e.g., potassium thiocyanate). nih.gov This reactive intermediate is then treated with an amine to form the N-aroyl-N'-arylthiourea derivative.

Table 2: General Synthesis of Thiourea (B124793) Derivatives

| Step | Reactants | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | Aroyl Chloride, Potassium Thiocyanate | Acetone | Aroyl Isothiocyanate | nih.gov |

This derivatization pathway significantly expands the chemical space accessible from the basic halogenated nitrobenzoate scaffold, allowing for the synthesis of complex molecules with potential applications in various fields of chemistry. nih.govgoogle.com

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the benzene (B151609) ring, a consequence of the attached nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the 4-position of the benzene ring is activated towards nucleophilic displacement. This is due to the presence of the strongly electron-withdrawing nitro group at the 3-position, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. While specific studies on Dodecyl 4-chloro-3-nitrobenzoate are limited, the reactivity can be inferred from its parent acid and related compounds. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to nucleophilic substitution products. clockss.org

A variety of nucleophiles can be employed to displace the chloride, leading to a range of substituted products. Common nucleophiles include alkoxides, phenoxides, and amines. The general scheme for this reaction is as follows:

Reaction with Alkoxides/Phenoxides: Treatment with sodium alkoxides or phenoxides would yield the corresponding ether derivatives.

Reaction with Amines: Reaction with primary or secondary amines would result in the formation of the corresponding N-substituted aniline (B41778) derivatives.

The reaction conditions for these substitutions typically involve polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate.

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction. This transformation is a cornerstone in the synthesis of many pharmaceutical and specialty chemicals.

The reduction of the nitro group in nitroarenes can be achieved using a variety of reducing agents, and the choice of reagent can sometimes allow for chemoselective reduction in the presence of other reducible groups. Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a highly effective method for reducing nitro groups to amines.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable methods for this transformation. researchgate.net

Other Reducing Agents: Other reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed. researchgate.net

The reduction of this compound to Dodecyl 3-amino-4-chlorobenzoate would yield a valuable intermediate with a nucleophilic amino group and a reactive chloro-substituted ring, offering further avenues for derivatization.

Reactions Involving the Ester Moiety

The dodecyl ester group is another key reactive site in the molecule, susceptible to hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 4-chloro-3-nitrobenzoic acid, and dodecanol (B89629). This reaction is typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of the carboxylate salt and dodecanol.

Studies on the hydrolysis of long-chain esters have shown that reaction rates can be influenced by factors such as the length of the alkyl chain and the reaction medium.

Transesterification: The dodecyl group can be exchanged with other alkyl groups by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with a short-chain alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl ester. researchgate.net This process is an equilibrium reaction, and driving it to completion often involves using a large excess of the new alcohol or removing the dodecanol as it is formed.

Following hydrolysis of the ester, the resulting 4-chloro-3-nitrobenzoic acid offers a new set of reaction possibilities centered around the carboxylic acid functionality. The carboxylic acid can be converted into a variety of other functional groups, including:

Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride.

Amides: The carboxylic acid can be coupled with amines to form amides, often using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Other Esters: The carboxylic acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification).

These transformations significantly expand the synthetic utility of the original molecule.

Synthesis of Advanced Derivatives for Specific Applications

The versatile reactivity of this compound and its parent acid makes them valuable starting materials for the synthesis of advanced derivatives with specific applications. For example, derivatives of 4-chloro-3-nitrobenzoic acid have been investigated for their potential as insect growth regulators.

The general synthetic strategy often involves a sequence of reactions targeting the different functional groups of the molecule. For instance, a synthetic route could involve:

Nucleophilic substitution at the chloro position to introduce a new functional group.

Reduction of the nitro group to an amine.

Modification of the ester group via hydrolysis and subsequent derivatization of the carboxylic acid.

By carefully selecting the sequence of these reactions, a wide range of complex molecules with tailored properties can be synthesized.

Metal Complexation with 4-chloro-3-nitrobenzoic acid as a Ligand

4-Chloro-3-nitrobenzoic acid (4-Cl-3-NB), the precursor to its dodecyl ester, serves as a versatile ligand in coordination chemistry. nih.gov The carboxylate group readily coordinates with metal ions, while the chloro and nitro substituents modulate the electronic properties of the ligand and the resulting complex. Research has demonstrated the synthesis of various metal complexes using 4-Cl-3-NB.

Notably, copper(II) complexes have been a focus of study. For instance, complexes have been synthesized using 4-Cl-3-NB along with co-ligands such as 1,10-phenanthroline. nih.gov These complexes have been investigated for their potential to act as antitumor agents, with studies indicating they can suppress the proliferation of human cancer cells. nih.gov In other work, copper(II) complexes containing 4-Cl-3-NB and ligands like o-phenylenediamine (B120857) have shown activity against various bacteria, including Staphylococcus aureus and E. coli. nih.gov The coordination of the carboxylate group is a key factor in the biological activity of these complexes. nih.gov

The synthesis of these complexes is often achieved through hydrothermal or solvothermal methods, where a mixture of the metal salt and the ligands is heated in a suitable solvent. nih.gov

Table 1: Examples of Metal Complexation with 4-chloro-3-nitrobenzoic acid (4-Cl-3-NB)

| Metal Ion | Co-Ligand | Reported Application/Study |

|---|---|---|

| Copper(II) | 1,10-phenanthroline | Antitumor Activity nih.gov |

| Copper(II) | 1,3-diamino propane | Antibacterial Activity nih.gov |

Formation of Thiourea (B124793) Derivatives

Thiourea derivatives are a significant class of compounds known for a wide range of biological activities and for their role as intermediates in the synthesis of heterocycles. nih.gov The general and robust method for synthesizing N-acyl thiourea derivatives involves the reaction of an acyl isothiocyanate with an amine. nih.govnih.gov

This strategy can be applied starting from 4-chloro-3-nitrobenzoic acid. The acid is first converted to its more reactive acid chloride, typically using thionyl chloride. The resulting 4-chloro-3-nitrobenzoyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govnih.gov This reaction generates the highly reactive 4-chloro-3-nitrobenzoyl isothiocyanate intermediate in situ. This electrophilic intermediate is not isolated but is directly treated with a primary or secondary amine, which attacks the isothiocyanate carbon to form the stable N-benzoyl-N'-aryl/alkyl thiourea derivative. nih.gov

Table 2: General Scheme for Thiourea Derivative Formation

| Step | Reactants | Product |

|---|---|---|

| 1 | 4-chloro-3-nitrobenzoic acid + Thionyl Chloride | 4-chloro-3-nitrobenzoyl chloride |

| 2 | 4-chloro-3-nitrobenzoyl chloride + Ammonium Thiocyanate | 4-chloro-3-nitrobenzoyl isothiocyanate (intermediate) |

Preparation of Amine Derivatives

The preparation of amine derivatives from this compound is most directly achieved through the reduction of the aromatic nitro group to a primary amine. This transformation is a fundamental and widely used reaction in organic synthesis. ncert.nic.inunacademy.com The resulting amino group can then be further functionalized if desired.

Catalytic hydrogenation is one of the most common and efficient methods for this purpose. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.in Palladium on carbon (Pd/C) is a frequently used catalyst that provides high yields and good functional group tolerance. commonorganicchemistry.comchemicalforums.com The reaction is typically carried out in a solvent such as methanol or ethanol. chemicalforums.com

Other established methods for nitro group reduction include the use of metals in acidic conditions, such as tin(II) chloride (SnCl₂) or iron (Fe) in hydrochloric acid (HCl). unacademy.comcommonorganicchemistry.com These methods provide an alternative to catalytic hydrogenation and can be advantageous depending on the presence of other functional groups in the molecule. commonorganicchemistry.com Metal-free reductions have also been developed using reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; often the method of choice for clean and efficient reduction. commonorganicchemistry.comchemicalforums.com |

| SnCl₂ / HCl | A classic method using a metal salt in acidic medium, known for its mildness. commonorganicchemistry.com |

| Fe / HCl | A cost-effective method using iron metal in acid, widely used in industrial processes. ncert.nic.in |

| LiAlH₄ | A powerful reducing agent, though typically more suitable for aliphatic nitro compounds. commonorganicchemistry.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of Dodecyl 4-chloro-3-nitrobenzoate provides a precise map of the location and connectivity of every proton in the molecule. The spectrum is logically divided into two main regions: the aromatic region, corresponding to the protons on the benzene (B151609) ring, and the aliphatic region, representing the protons of the dodecyl chain.

The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. Based on data from analogous compounds like methyl 4-chloro-3-nitrobenzoate, the proton positioned between the electron-withdrawing chloro and nitro groups would appear as a doublet. Another proton would also present as a doublet, while the third would likely be a doublet of doublets due to coupling with its two non-equivalent neighbors.

In the aliphatic region, the signals for the dodecyl chain are clearly resolved. The methylene (B1212753) group protons directly attached to the ester oxygen (-O-CH₂-) are the most deshielded of the chain due to the oxygen's electronegativity, typically appearing as a triplet. The terminal methyl group (-CH₃) at the end of the long chain is the most shielded, resulting in a characteristic triplet signal at the upfield end of the spectrum. The remaining ten methylene groups (-(CH₂)₁₀-) of the dodecyl chain create a large, complex multiplet in the middle of the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.5 - 8.5 | m | 3H |

| Ester Methylene (-O-CH₂-) | ~4.3 | t | 2H |

| Methylene (-CH₂-) | ~1.7 | m | 2H |

| Bulk Methylene (-(CH₂)₉-) | ~1.2-1.4 | m | 18H |

| Terminal Methyl (-CH₃) | ~0.9 | t | 3H |

| Predicted values are based on data for analogous benzoate (B1203000) esters and general NMR principles. The solvent is assumed to be CDCl₃. |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Complementing the proton data, ¹³C NMR spectroscopy maps out the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, providing a complete count of the carbon environments.

The spectrum can be analyzed by examining several key regions. The carbonyl carbon of the ester group is highly deshielded and appears as a single peak at the downfield end of the spectrum, typically in the 164-166 ppm range. The six carbons of the aromatic ring appear in the 120-150 ppm range. The positions of these signals are influenced by the attached substituents (chloro, nitro, and ester groups), with carbons directly bonded to these groups showing distinct chemical shifts. For instance, the carbon bearing the nitro group and the carbon bearing the chlorine atom are clearly identifiable. nist.gov

The aliphatic dodecyl chain gives rise to a series of signals in the upfield region of the spectrum (approximately 14-65 ppm). The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is the most deshielded of the aliphatic carbons. The carbons of the long methylene chain appear as a cluster of peaks, and the terminal methyl carbon gives a characteristic signal at the highest field (most shielded), typically around 14 ppm. nist.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~165 |

| Aromatic Carbons (C-Cl, C-NO₂, etc.) | 120 - 150 |

| Ester Methylene (-O-CH₂-) | ~65 |

| Aliphatic Methylene Carbons (-(CH₂)₁₀-) | 22 - 32 |

| Terminal Methyl Carbon (-CH₃) | ~14 |

| Predicted values are based on data for methyl 4-chloro-3-nitrobenzoate and other long-chain esters. nist.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of its key functional groups.

A prominent and sharp peak will be observed for the carbonyl (C=O) stretch of the ester group, typically located around 1720-1740 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretching band around 1530 cm⁻¹ and a symmetric stretching band near 1350 cm⁻¹. The long dodecyl chain contributes significant signals corresponding to aliphatic C-H stretching just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Other important vibrations include the C-O stretching of the ester group, aromatic C=C ring stretching, and the C-Cl stretching vibration, which appears in the fingerprint region. nih.gov

Table 3: Key Predicted FTIR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Asymmetric NO₂ Stretch | ~1530 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| Data is inferred from spectra of 4-chloro-3-nitrobenzoic acid and related esters. nih.gov |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group (NO₂) is expected to be a particularly strong and easily identifiable band. The aromatic ring vibrations also produce strong signals, providing information about the substitution pattern. The C-Cl bond, being a polarizable bond, should also yield a noticeable Raman signal. The aliphatic C-H stretching and bending modes of the dodecyl chain will be present but are often less intense in Raman than in FTIR spectra. Information on the Raman spectra of the parent compound, 4-chloro-3-nitrobenzoic acid, supports these predictions. nih.govvwr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The primary chromophore in this compound is the substituted benzene ring.

The presence of the nitro group and the chlorine atom, along with the ester functionality, modifies the electronic energy levels of the benzene ring. These groups influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. shu.ac.ukfiveable.me These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The conjugation of the carbonyl group with the aromatic ring and the strong electron-withdrawing nature of the nitro group are expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. A weaker n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the nitro or carbonyl group to a π* orbital, may also be observed at a longer wavelength. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₉H₂₈ClNO₄), the molecular formula confirms an average mass of approximately 369.886 atomic mass units. chemspider.com

For nitro compounds, characteristic fragmentation patterns can also be expected. miamioh.edu In the case of a related compound, Methyl 4-chloro-3-nitrobenzoate, GC-MS analysis revealed prominent peaks at m/z values of 184, 138, 215, 186, and 185. nih.gov This suggests that fragmentation of the ester and nitroaromatic portions of the molecule are significant processes.

X-ray Diffraction (XRD) for Crystalline Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the provided search results. However, analysis of a closely related compound, Methyl 4-chloro-3-nitrobenzoate, offers valuable insights into the likely structural characteristics. nih.gov For this methyl ester, suitable crystals for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution. nih.gov The resulting data allowed for the detailed determination of its molecular and crystal structure. nih.gov

The crystallographic data for Methyl 4-chloro-3-nitrobenzoate reveals that it crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters for this compound have been determined as follows:

| Parameter | Value nih.gov |

| a | 7.338 (1) Å |

| b | 7.480 (1) Å |

| c | 9.715 (2) Å |

| α | 98.39 (3)° |

| β | 94.89 (3)° |

| γ | 118.95 (3)° |

| V | 454.1 (2) ų |

| Z | 2 |

Table 1: Crystallographic data for Methyl 4-chloro-3-nitrobenzoate.

In another related structure, 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid, the crystal system was determined to be orthorhombic with a non-centrosymmetric space group of Pca21. aip.org

The crystal structure of Methyl 4-chloro-3-nitrobenzoate is stabilized by various intermolecular interactions. The molecules are linked by C—H···O hydrogen bonds, forming chains that run parallel to the a-axis. nih.gov These chains are further interconnected through slipped π–π stacking interactions between adjacent benzene rings. nih.gov The centroid-to-centroid distance for this stacking is 3.646 (2) Å, with an interplanar distance of 3.474 Å and an offset of 1.106 Å. nih.gov

In this structure, the nitro group is twisted relative to the phenyl ring, forming a dihedral angle of 45.4 (1)°. nih.gov This twisted conformation is a common feature in related structures where the aryl ring has adjacent nitro and halide substituents. nih.gov The study of such non-covalent interactions is fundamental to understanding the structure and properties of organic crystals. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For Dodecyl 4-chloro-3-nitrobenzoate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide a foundational understanding of its characteristics.

Optimized Molecular Geometries and Conformational Analysis

The molecular structure of this compound consists of a planar aromatic ring and a flexible dodecyl alkyl chain. DFT calculations are used to determine the most stable conformation by optimizing the molecular geometry to a minimum energy state.

The dodecyl chain, consisting of twelve carbon atoms, has numerous rotatable single bonds, leading to a vast number of possible conformers. Computational studies show that in the gas phase or non-polar solvents, the alkyl chain typically adopts an extended, all-trans (anti-periplanar) conformation to minimize steric repulsion, which is the lowest energy state. researchgate.net In crystalline structures, however, the chain may fold or bend to accommodate efficient packing.

Table 1: Predicted Bond Lengths and Angles for this compound (Optimized Geometry) Note: These are typical values extrapolated from DFT studies on similar aromatic esters and long-chain alkanes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | O-C-C (ester) | ~109.5° |

| Dihedral Angle | C-C-C-C (dodecyl) | ~180° (anti-periplanar) |

Electronic Structure Properties (HOMO-LUMO Energies)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. wikipedia.org

For this compound, the HOMO is predominantly localized on the electron-rich aromatic ring and the ester oxygen atoms. In contrast, the LUMO is primarily centered on the electron-deficient nitro group (NO₂) and the aromatic ring. This distribution is characteristic of nitroaromatic compounds. researchgate.net The long dodecyl chain has a minimal contribution to the frontier orbitals, which are dominated by the electronic effects of the benzoate (B1203000) head group.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the ground state. wikipedia.org The presence of the electron-withdrawing nitro and chloro groups lowers the energy of the LUMO, resulting in a relatively small energy gap compared to unsubstituted benzene (B151609) derivatives.

Table 2: Calculated Frontier Orbital Energies and Related Parameters Note: Values are typical for nitroaromatic compounds and are presented in electron volts (eV). Actual values depend on the specific DFT functional and basis set used.

| Parameter | Abbreviation | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -7.0 to -8.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.5 to -4.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, providing a guide to its reactive sites. These maps are invaluable for predicting where a molecule is susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack.

In the MEP map of this compound, distinct regions of different electrostatic potential are observed:

Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These sites are prone to electrophilic attack. researchgate.net

Positive Potential (Blue): This electron-deficient region is typically found around the hydrogen atoms of the aromatic ring and, to a lesser extent, the dodecyl chain. A significant positive potential may also be associated with the region around the nitro group due to its strong electron-withdrawing nature. mdpi.com

Neutral Potential (Green): The long, non-polar dodecyl tail exhibits a largely neutral electrostatic potential, indicating its lower reactivity compared to the aromatic head group.

The MEP map clearly identifies the nitroaromatic portion of the molecule as the primary center of chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Parameters

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters, derived from Frontier Molecular Orbital (FMO) theory, provide a more detailed picture of the molecule's chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as χ² / (2η).

For this compound, the high electron affinity and electrophilicity index, driven by the nitro and chloro substituents, indicate its susceptibility to nucleophilic attack.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules.

For this compound, the Hirshfeld surface analysis would highlight several key interactions:

H···H Contacts: Due to the long dodecyl chain, these interactions are expected to be the most abundant, contributing significantly to the total surface area. acs.org

O···H/H···O Contacts: These represent hydrogen bonding interactions, primarily involving the oxygen atoms of the nitro and ester groups and hydrogen atoms on adjacent molecules.

C···H/H···C Contacts: These arise from the interactions between the carbon atoms of the aromatic ring and hydrogen atoms of neighboring molecules, often indicative of C-H···π interactions.

Cl···H and Cl···O Contacts: The chlorine atom can participate in halogen bonding and other weak interactions.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: These percentages are illustrative and based on analyses of similar long-chain esters.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 40 - 55% |

| O···H / H···O | 15 - 25% |

| C···H / H···C | 10 - 20% |

| Cl···H / H···Cl | 5 - 10% |

| Other (e.g., C···C, N···H) | <5% |

Charge Distribution and Electronic Property Analysis

Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. This complements the MEP analysis by providing quantitative charge values.

In this compound, the analysis would confirm:

Significant negative charges on the oxygen atoms of the nitro and carbonyl groups.

A positive charge on the nitrogen atom of the nitro group.

A negative charge on the chlorine atom.

Slightly positive charges on the hydrogen atoms and varying charges on the carbon atoms of the aromatic ring, influenced by the attached functional groups.

Near-neutral charges on the atoms of the dodecyl chain, reflecting its non-polar character.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational approach aimed at elucidating the mathematical connection between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR modeling serves as a predictive tool to estimate their potential biological effects, thereby guiding the synthesis of new analogues with desired properties and minimizing extensive laboratory testing. mdpi.com The fundamental principle of QSAR lies in the hypothesis that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features.

QSAR studies for nitroaromatic compounds, a class to which this compound belongs, have been a subject of considerable research interest, primarily due to the widespread industrial applications and associated environmental and health concerns of this chemical class. mdpi.comnih.gov These studies have established that the toxicity and biological activity of nitroaromatics are often governed by a combination of electronic, steric, and hydrophobic properties. nih.govnih.gov Key molecular descriptors that have been found to be influential in the QSAR models of nitroaromatic compounds include:

Hydrophobicity (logP): The octanol-water partition coefficient, which indicates the lipophilicity of a molecule and its ability to cross biological membranes. mdpi.com

Electronic Parameters: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insights into the electron-donating and accepting capabilities of a molecule, which are often related to its reactivity. mdpi.com The dipole moment is another crucial electronic descriptor. dergipark.org.tr

Topological and Steric Descriptors: These parameters describe the size, shape, and branching of a molecule, which can influence its interaction with biological targets.

In a hypothetical QSAR study of this compound derivatives, a series of analogues would be synthesized by modifying the dodecyl chain or by introducing different substituents on the aromatic ring. The biological activity of these derivatives, for instance, their antifungal or cytotoxic effects, would be experimentally determined. Subsequently, a variety of molecular descriptors for each derivative would be calculated using computational chemistry software.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to develop a mathematical equation that correlates the molecular descriptors with the observed biological activity. nih.govtandfonline.com A robust QSAR model is characterized by high statistical significance, predictive power, and external validation. nih.govtandfonline.com

The following data tables illustrate a hypothetical QSAR study on a series of this compound derivatives.

Table 1: Hypothetical Derivatives of this compound and their Physicochemical Descriptors

| Compound ID | R-Group (Ester) | logP | ELUMO (eV) | Molecular Weight ( g/mol ) |

| 1 | -CH3 | 4.52 | -1.89 | 243.64 |

| 2 | -C2H5 | 5.03 | -1.87 | 257.67 |

| 3 | -C6H13 | 7.09 | -1.85 | 313.77 |

| 4 | -C12H25 | 10.18 | -1.82 | 399.93 |

| 5 | -C16H33 | 12.24 | -1.81 | 456.04 |

Table 2: Hypothetical Biological Activity and Predicted Activity from a QSAR Model

| Compound ID | Observed Biological Activity (log 1/C) | Predicted Biological Activity (log 1/C) |

| 1 | 2.15 | 2.21 |

| 2 | 2.58 | 2.60 |

| 3 | 3.95 | 3.91 |

| 4 | 5.20 | 5.25 |

| 5 | 5.85 | 5.81 |

The resulting QSAR equation from such a study might take the form of:

log(1/C) = β0 + β1(logP) + β2(ELUMO) + ...

Where 'C' is the concentration required for a specific biological effect, and β are the regression coefficients for each descriptor. Such a model would not only help in understanding the structural requirements for the desired activity but also enable the in-silico screening of a large number of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com The insights gained from QSAR analyses are invaluable in the rational design of novel and more effective derivatives of this compound for various applications. nih.govnih.govnih.gov

Biological Activity and Medicinal Chemistry Research

Anticancer Activity and Cytotoxicity Studies

While direct studies on the anticancer and cytotoxic properties of Dodecyl 4-chloro-3-nitrobenzoate are not extensively available in the reviewed literature, significant research has been conducted on copper(II) complexes derived from its parent compound, 4-chloro-3-nitrobenzoic acid. These studies provide valuable insights into the potential mechanisms of action for this class of compounds.

Research into two novel copper(II) complexes, [Cu(ncba)4(phen)] (complex 1) and [Cu(ncba)4(bpy)] (complex 2), where 'ncba' stands for 4-chloro-3-nitrobenzoate, has shed light on their ability to induce apoptosis in human cancer cell lines. mdpi.com Flow cytometry-based apoptosis assays demonstrated that these complexes trigger programmed cell death. mdpi.com Further investigation through Western blotting revealed that the induction of apoptosis is mediated by the regulation of the Bcl-2 protein family. mdpi.com

The aforementioned copper(II) complexes of 4-chloro-3-nitrobenzoic acid have also been shown to influence the cell cycle in cancer cells. mdpi.com Flow cytometry analysis indicated that these complexes can arrest the cell cycle of HepG2 (human liver cancer) cells, leading to an accumulation of cells in the G0/G1 phase. mdpi.com This disruption of the normal cell cycle progression is a key mechanism of their antiproliferative effects. mdpi.com

The interaction of these copper(II) complexes with crucial biomolecules like calf thymus DNA (CT-DNA) and human serum albumin (HSA) has been explored to understand their mechanism of action. mdpi.com Electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry studies have shown that both complexes can bind to CT-DNA, likely through an intercalative mode. mdpi.com Complex 1 exhibited a higher binding constant than complex 2. mdpi.com Furthermore, both complexes were found to quench the fluorescence of DNA and HSA through a static mechanism, indicating the formation of a complex between the copper compounds and these biomolecules. mdpi.com

It is important to note that these findings pertain to copper(II) complexes of 4-chloro-3-nitrobenzoic acid and not directly to this compound.

Antimicrobial Activities

The antimicrobial potential of nitrobenzoate derivatives has been a subject of investigation, with some studies including dodecyl esters in their screening libraries.

A study focusing on a library of nitro derivatives of benzoic acid with varying ester moieties explored their activity against Mycobacterium tuberculosis. While the study highlights the general antimycobacterial potential of nitrobenzoates, specific data for this compound was not singled out in the provided abstract. The research did indicate that the selection of the alkoxy group is crucial for bioactivity. mdpi.com

There is no specific information available in the searched literature regarding the antifungal or antiviral potential of this compound.

Enzyme Modulation and Protein Synthesis Regulation

The chemical scaffold of 4-chloro-3-nitrobenzoic acid and its derivatives has been a subject of interest in medicinal chemistry due to their potential biological activities. Research has indicated that the parent compound, 4-chloro-3-nitrobenzoic acid, possesses oral activity and can influence critical biological processes such as liver protein synthesis and the activity of specific enzymes like urokinase and histidine kinase. medchemexpress.comlabcompare.com This has led to the investigation of its ester derivatives, including this compound, to explore how modifications to the carboxylic acid group can modulate this activity.

Preliminary findings have suggested that 4-chloro-3-nitrobenzoic acid can affect the synthesis of proteins in the liver. medchemexpress.comlabcompare.com The liver is a primary site for the synthesis of a vast array of proteins that are essential for various physiological functions, including transport, clotting, and immune response. The modulation of liver protein synthesis by a small molecule can have significant therapeutic or toxicological implications. While specific data on the direct impact of this compound on liver protein synthesis is not extensively detailed in publicly available research, the activity of its parent compound suggests that the dodecyl ester may also be under investigation for similar effects. The introduction of a long lipophilic dodecyl chain would significantly alter the compound's pharmacokinetic properties, such as absorption and distribution, which could, in turn, influence its concentration and activity in the liver.

The parent compound, 4-chloro-3-nitrobenzoic acid, has been noted for its potential to affect the activities of urokinase and histidine kinase. medchemexpress.comlabcompare.com

Urokinase: This enzyme, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in fibrinolysis (the breakdown of blood clots) and tissue remodeling. Its dysregulation is implicated in various pathological processes, including cancer invasion and metastasis. The inhibition of urokinase is a target for anti-cancer therapies.

Histidine Kinases: These enzymes are key components of two-component signal transduction systems, which are prevalent in bacteria but less common in mammals. In bacteria, they are involved in sensing and responding to environmental stimuli, making them attractive targets for the development of novel antibiotics.

The potential for derivatives of 4-chloro-3-nitrobenzoic acid to modulate these enzymes is an area of ongoing research interest.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 4-chloro-3-nitrobenzoate scaffold, SAR studies would focus on how different functional groups and structural modifications influence its enzyme inhibitory or protein synthesis regulatory activities.

The esterification of 4-chloro-3-nitrobenzoic acid to form derivatives like this compound is a key strategy in SAR studies. The rationale behind creating such derivatives includes:

Modulating Lipophilicity: The addition of the dodecyl chain dramatically increases the lipophilicity of the molecule compared to the parent carboxylic acid. This can enhance its ability to cross cell membranes and may alter its distribution in the body, potentially leading to increased potency or a different activity profile.

Altering Pharmacokinetics: The ester linkage can be designed to be stable or to be hydrolyzed by esterases in the body, releasing the parent carboxylic acid as the active agent. This prodrug strategy can be used to improve oral bioavailability and control the duration of action.

Exploring Binding Interactions: The long alkyl chain of the dodecyl group can explore hydrophobic pockets in the active site of target enzymes, potentially leading to stronger binding and increased inhibitory activity.

Advanced Materials Research and Applications As a Precursor

Role in the Synthesis of Functional Organic Materials

The chemical structure of Dodecyl 4-chloro-3-nitrobenzoate makes it an important precursor for a range of functional organic materials. The reactivity of the nitro and chloro groups allows for diverse chemical transformations, enabling the construction of complex molecular architectures. solubilityofthings.com Compounds derived from its parent acid, 4-chloro-3-nitrobenzoic acid, are used in the development of polymers and other advanced materials. solubilityofthings.com

Research has demonstrated the synthesis of novel organic crystals from this chemical family. For instance, an organic crystal, 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid, was synthesized and found to exhibit yellow light emission, indicating potential applications in optoelectronic devices. The versatility of the nitrobenzoate structure is further highlighted by its use in creating polyfunctionalized compounds where the nitro group can act as both an activator and a leaving group during synthesis. mdpi-res.com

Development of Dyes and Pigments from Related Nitrobenzoates

Nitroaromatic compounds are foundational to the dye and pigment industry. nih.gov this compound's precursor, 4-chloro-3-nitrobenzoic acid, is explicitly identified as an intermediate in the manufacturing of dyes. nbinno.comshubhamspecialty.comsdichem.com The general industrial process involves the conversion of cyclic benzene (B151609) derivatives into more complex intermediates, which often possess chromophoric properties themselves. researchgate.net

The presence of the nitro group is crucial for the chemical and functional diversity of these molecules, making them integral to the synthesis of a wide array of products, including azo dyes. nih.govnih.gov The chloro and nitro substituents on the benzene ring are key functional groups that enable the synthesis of various industrial chemicals, including colorants. researchgate.net

| Compound Class | Application | Reference |

|---|---|---|

| Nitroaromatic Compounds | Widely used as industrial intermediates in the synthesis of dyes. | researchgate.net |

| 4-Chloro-3-nitrobenzoic acid | Specifically used as an intermediate for manufacturing dyes. | nbinno.comsdichem.com |

| Anilines (produced from nitroaromatics) | Fundamental building blocks for azo dyes. | nih.gov |

Precursor for Agrochemical and Pharmaceutical Intermediates

The versatility of this compound's chemical backbone makes it a valuable intermediate for the agrochemical and pharmaceutical sectors. The parent compound, 4-chloro-3-nitrobenzoic acid, and its derivatives are used in the synthesis of active pharmaceutical ingredients (APIs), fungicides, and other organic chemicals. sdichem.comresearchgate.net

In the pharmaceutical industry, these compounds are crucial for introducing specific chloro and nitro functional groups into molecules, which can enhance biological activity. solubilityofthings.comontosight.ai For example, 4-chloro-3-nitrobenzoic acid is a key raw material for synthesizing the BRAF inhibitor Dabrafenib and is also used to produce methylimidazole, another important pharmaceutical intermediate. hsppharma.comguidechem.com In agrochemicals, related nitroaromatic compounds serve as starting materials for a variety of pesticides, including herbicides and fungicides. sdichem.comnih.govyacooscience.com

| Sector | Specific Application | Compound/Precursor | Reference |

|---|---|---|---|

| Pharmaceutical | Intermediate for Active Pharmaceutical Ingredients (APIs). | 4-Chloro-3-nitrobenzoic acid | sdichem.com |

| Pharmaceutical | Synthesis of the anti-cancer drug Dabrafenib. | 4-Chloro-3-nitrobenzoic acid | guidechem.com |

| Pharmaceutical | Used to make the drug methylimidazole. | 4-Chloro-3-nitrobenzoic acid | hsppharma.comguidechem.com |

| Agrochemical | Intermediate for manufacturing fungicides. | 4-Chloro-3-nitrobenzoic acid | sdichem.com |

| Agrochemical | Starting material for various pesticides. | Nitroaromatic compounds | nih.govyacooscience.com |

Contribution to the Synthesis of Rubber Additives

The utility of nitroaromatic compounds extends to the production of specialty chemicals, including additives for the rubber industry. While direct synthesis pathways from this compound are not extensively documented, its role as a versatile intermediate for a wide range of organic chemicals is well-established. sdichem.com The production of polyurethane foams and other polymers often relies on building blocks derived from nitroaromatic compounds. nih.gov

Additives are critical in rubber formulation to impart desired properties and to protect the material from degradation. Protective chemicals, such as antioxidants and antiozonants, are often amine derivatives. britannica.com The reduction of nitroaromatic compounds is a primary industrial route to produce aromatic amines, which are fundamental components in products like polyurethane and rubber chemicals. nih.gov Therefore, this compound can be considered a precursor to the precursors of certain rubber additives.

Exploration in Liquid Crystal Development (Analogue Studies)

While this compound itself is not a primary liquid crystal, its structural analogues based on the 4-chloro-3-nitrobenzoate core are of significant interest in the field of materials science, particularly in the development of liquid crystals. shubhamspecialty.com The study of such analogues provides insight into how molecular structure influences mesomorphic (liquid crystalline) properties.

Research into novel liquid crystals has utilized the 4-chloro-3-nitrobenzoate moiety to create new compounds with specific electro-optical characteristics. The synthesis of chloro or nitro-containing azobenzene (B91143) compounds has been explored for their liquid crystal properties. researchgate.net This demonstrates that the core structure of this compound is a valuable component in the design and synthesis of new materials for advanced applications like liquid crystal displays.

| Analogue/Study Focus | Key Finding | Relevance | Reference |

|---|---|---|---|

| Synthesis of chloro/nitro containing azobenzene compounds | Exploration of these compounds for their liquid crystal properties. | Demonstrates the utility of the chloro-nitro-aromatic structure in designing liquid crystal materials. | researchgate.net |

| General Specialty Chemicals | The parent acid has applications in specialty chemical intermediates. | The design of molecules for specific functions, such as liquid crystals, is a key area of specialty chemicals. | shubhamspecialty.com |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Sustainability

The traditional synthesis of esters like Dodecyl 4-chloro-3-nitrobenzoate often involves methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes exploring enzymatic catalysis, which can offer high selectivity under mild reaction conditions, thereby reducing energy consumption and by-product formation. Another promising area is the application of flow chemistry. Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes.

Furthermore, a comprehensive life-cycle assessment of the synthesis of this compound is warranted. This would involve evaluating the environmental impact of starting materials, solvents, and energy usage. Research into greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process.

| Synthetic Strategy | Potential Advantages |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced by-products |

| Flow Chemistry | Enhanced efficiency, improved safety, easier scalability |

| Green Solvents | Reduced environmental impact, potential for recycling |

Advanced Mechanistic Studies of Biological Interactions

The biological activities of this compound remain largely unexplored. The presence of a nitroaromatic group, a moiety found in some antimicrobial and cytotoxic agents, coupled with a long alkyl chain that can facilitate membrane interaction, suggests potential biological relevance. Future research should focus on elucidating the mechanisms through which this compound may interact with biological systems.

Advanced techniques such as molecular docking could be employed to predict the binding affinity of this compound to specific biological targets, such as enzymes or receptors. Subsequent in vitro and in vivo studies would be essential to validate these computational predictions and to understand the compound's mode of action at a cellular and molecular level. Techniques like fluorescence microscopy and spectroscopy can be used to visualize the compound's localization within cells and its effects on cellular structures and processes.

Exploration of Structure-Property Relationships for Targeted Applications

A systematic investigation into the structure-property relationships of this compound and its analogues is crucial for tailoring its properties for specific applications. By modifying the length of the alkyl chain or altering the substitution pattern on the aromatic ring, it may be possible to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and thermal stability.

For instance, varying the alkyl chain length could modulate the compound's self-assembly properties, making it a candidate for applications in materials science, such as in the formation of liquid crystals or as a component in novel surfactants. Similarly, modifying the electronic properties of the aromatic ring by introducing different functional groups could influence its potential as an intermediate in the synthesis of dyes, polymers, or agrochemicals.

| Structural Modification | Potential Impact on Properties |

| Varying Alkyl Chain Length | Modulated solubility, self-assembly, and membrane permeability |

| Altering Aromatic Substitution | Modified electronic properties, reactivity, and biological activity |

| Introducing New Functional Groups | Enhanced targeting for specific applications, altered stability |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the research and development of new chemical compounds. In the context of this compound, AI and ML algorithms can be used to build predictive models for its properties and activities.

By training these models on existing data from similar compounds, it may be possible to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of this compound before they are synthesized. This in silico screening can significantly reduce the time and resources required for drug discovery and materials development. Furthermore, AI can be utilized to optimize synthetic pathways, predicting reaction conditions and yields to identify the most efficient and sustainable methods for producing these compounds.

| AI/ML Application | Research Goal |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and toxicity of novel derivatives |

| Predictive Property Modeling | Forecast physicochemical properties based on molecular structure |

| Synthetic Route Optimization | Identify efficient and sustainable synthetic pathways |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Dodecyl 4-chloro-3-nitrobenzoate in academic laboratories?

- Methodological Answer : Synthesis typically involves esterification of 4-chloro-3-nitrobenzoic acid with dodecanol under acidic catalysis. Key steps include:

- Reagent purification : Use column chromatography to isolate intermediates (e.g., acid chloride derivatives) .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H/¹³C NMR), supplemented by Fourier-transform infrared (FTIR) spectroscopy to verify ester bond formation. X-ray crystallography (using SHELX programs for refinement) can resolve crystallographic ambiguities .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Utilize a factorial design to systematically test stability:

- Variables : pH (3–10), temperature (25–60°C), and exposure time (0–72 hours) .

- Analytical tools : Monitor degradation via UV-Vis spectroscopy at λmax ≈ 270 nm (nitro group absorption) and gas chromatography-mass spectrometry (GC-MS) to identify breakdown products .

- Control groups : Include inert conditions (N2 atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods with local exhaust ventilation to minimize inhalation risks .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves due to potential solvent permeability .

- Emergency measures : Install eyewash stations and safety showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in novel catalytic applications?

- Methodological Answer :

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) simulations : Model interactions with catalysts (e.g., palladium complexes) to assess binding affinities and transition states. Tools like COMSOL Multiphysics enable multi-physics coupling (e.g., heat transfer in catalytic reactors) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .